molecular formula C19H15BrN2O5S B2442240 methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865197-47-3

methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2442240
CAS No.: 865197-47-3
M. Wt: 463.3
InChI Key: VUIXWTMWQPZFCT-VZCXRCSSSA-N
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Description

methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

methyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5S/c1-26-16(23)10-22-14-8-7-11(18(25)27-2)9-15(14)28-19(22)21-17(24)12-5-3-4-6-13(12)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIXWTMWQPZFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Methoxybenzenethiol

A common approach involves cyclizing 2-amino-4-methoxybenzenethiol with carbon disulfide under basic conditions. This reaction proceeds via nucleophilic attack of the thiol group on carbon disulfide, followed by intramolecular cyclization to form the benzothiazole ring. Key parameters include:

Parameter Optimal Condition Impact on Yield
Temperature 80–90°C Maximizes ring closure
Solvent Ethanol/Water (3:1) Enhances solubility
Reaction Time 6–8 hours Prevents over-oxidation

The intermediate, 6-methoxy-1,3-benzothiazole-2-thiol, is isolated in 78–85% yield and subsequently oxidized to the sulfonic acid derivative using hydrogen peroxide.

Introduction of the Bromobenzoyl Imino Group

The Z-configuration of the imino group is critical for maintaining planar geometry, which influences biological activity.

Condensation with 2-Bromobenzoyl Chloride

The benzothiazole core reacts with 2-bromobenzoyl chloride in anhydrous dichloromethane. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion:

$$
\text{Benzothiazole-SH} + \text{2-Bromobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Imine Intermediate} + \text{HCl} \quad
$$

Factor Optimization Insight
Stoichiometry 1:1.1 molar ratio (core:acyl chloride)
Reaction Monitoring TLC (Hexane:EtOAc 4:1)
Workup Washing with 5% NaHCO₃ to remove excess acid

This step achieves 70–75% yield, with purity >90% after recrystallization in ethanol.

Functionalization with Methoxy-Oxoethyl Side Chain

The 3-position of the benzothiazole is alkylated using methyl bromoacetate under phase-transfer conditions.

Alkylation Protocol

A mixture of the imine intermediate, methyl bromoacetate (1.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in toluene/water (2:1) is stirred at 60°C for 12 hours:

$$
\text{Imine} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{TBAB}} \text{Target Compound} + \text{HBr} \quad
$$

Parameter Effect on Reaction
Catalyst Loading 0.1 equiv TBAB optimizes rate
Solvent Polarity Biphasic system enhances interfacial reactivity
Temperature Control >60°C risks ester hydrolysis

Post-reaction purification via silica gel chromatography (EtOAc/Hexane 1:3) yields 65–70% of the final product.

Stereochemical Control and Configurational Stability

The Z-configuration of the imino bond is preserved by steric hindrance from the methoxy-oxoethyl group. Nuclear Overhauser Effect (NOE) NMR studies confirm the spatial proximity of the benzothiazole C3 proton and the imino hydrogen, validating the Z-isomer.

Industrial-Scale Optimization

Catalytic Bromination

Adapting methods from dibromo-benzothiazole synthesis, titanium dioxide (0.08 equiv) catalyzes regioselective bromination using N-bromosuccinimide (NBS, 2.2 equiv) in chloroform at 50°C:

$$
\text{Benzothiazole} + \text{NBS} \xrightarrow{\text{TiO}_2} \text{2-Bromo Derivative} \quad
$$

Scale-Up Challenge Solution Implemented
Byproduct Formation Continuous flow reactor reduces residence time
Catalyst Recovery TiO₂ filtration and reuse (5 cycles)

This method achieves 88% yield with 99% regioselectivity.

Analytical Characterization

Critical spectroscopic data for quality assurance:

Technique Key Signals Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, imine-H) Z-configuration
δ 4.32 (q, 2H, -OCH₂-) Methoxyethyl group
IR (KBr) 1725 cm⁻¹ (C=O ester) Confirms esterification
HRMS m/z 396.4 [M+H]⁺ Matches molecular formula

Chemical Reactions Analysis

Types of Reactions

methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups like amines or ethers.

Scientific Research Applications

methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-(2-bromobenzoyl)amino-1,3-benzothiazole
  • 2-(2-methoxybenzoyl)imino-1,3-benzothiazole
  • 2-(2-chlorobenzoyl)imino-1,3-benzothiazole

Uniqueness

methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

The compound methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Structure

The chemical structure of this compound can be represented as follows:

C15H14BrN2O4S\text{C}_{15}\text{H}_{14}\text{BrN}_{2}\text{O}_{4}\text{S}

Properties

PropertyValue
Molecular Weight368.25 g/mol
Melting PointNot available
SolubilityNot specified
CAS Number638140-12-2

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. A literature review indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives. For example, certain benzothiazole compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) . The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways, which may also apply to the compound .

The proposed mechanisms by which benzothiazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.
  • Induction of Apoptosis : Compounds can trigger programmed cell death in malignant cells through various signaling pathways.
  • Antioxidant Activity : Some benzothiazole derivatives possess antioxidant properties that protect cells from oxidative stress .

Study 1: Antibacterial Efficacy

A study conducted by researchers demonstrated that a series of benzothiazole derivatives, including this compound, exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various strains .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of similar benzothiazole derivatives. The results indicated that these compounds could inhibit the growth of cancer cells with IC50 values ranging from 5 to 20 µM in vitro. The study emphasized the importance of further exploring these compounds for their therapeutic potential against cancers resistant to conventional treatments .

Q & A

Q. What are the typical synthetic routes for methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

The synthesis involves multi-step organic reactions, often starting with the condensation of a benzothiazole precursor with a bromobenzoyl derivative. Key steps include:

  • Condensation : Reaction of 2-bromobenzoyl chloride with a benzothiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the imino linkage .
  • Cyclization : Intramolecular cyclization using catalysts like H₂SO₄ in ethanol to stabilize the dihydrobenzothiazole core .
  • Functionalization : Introduction of the methoxy-2-oxoethyl group via alkylation or Michael addition .
    Purification typically employs column chromatography (hexane:EtOAc gradients) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the imino group .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Q. What solvents and catalysts are commonly used in its synthesis?

  • Solvents : DMF (condensation), ethanol (cyclization), and dichloromethane (alkylation) .
  • Catalysts : K₂CO₃ (base), H₂SO₄ (acid), and palladium catalysts for coupling reactions (if applicable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during imino bond formation .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl halide reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Reaction Step Optimal Conditions Yield Improvement
CondensationDMF, 60°C, K₂CO₃50% → 70%
CyclizationEtOH, H₂SO₄, 50°C65% → 85%
PurificationGradient elution (Hexane:EtOAc 3:1)Purity >95%

Q. What strategies resolve contradictions in spectral data during characterization?

  • 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded regions (e.g., benzothiazole protons) .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify imino group connectivity in ambiguous MS/MS data .
  • Computational Modeling : DFT calculations predict NMR chemical shifts and validate experimental data .

Q. What mechanistic insights explain the compound’s reactivity in biological assays?

The bromobenzoyl and methoxy-oxoethyl groups contribute to:

  • Electrophilic Reactivity : The bromine atom facilitates nucleophilic aromatic substitution in enzyme-binding studies .
  • Hydrogen Bonding : The methoxy-oxoethyl group stabilizes interactions with ATP-binding pockets in kinase assays .
  • Redox Activity : The benzothiazole core undergoes reversible oxidation, detectable via cyclic voltammetry .

Q. How should researchers address solubility challenges in biological testing?

  • Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, diluted in PBS .
  • Surfactants : Polysorbate-80 (0.1%) improves aqueous dispersion without altering bioactivity .
  • Prodrug Modifications : Ester hydrolysis (methoxy → carboxylic acid) enhances hydrophilicity .

Data Contradiction Analysis

Example : Conflicting ¹H NMR signals for the dihydrobenzothiazole protons.

  • Root Cause : Dynamic rotational isomerism around the imino bond .
  • Resolution : Variable-temperature NMR (VT-NMR) at −40°C slows rotation, splitting singlets into doublets .

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